8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt
CAS No.: 115787-85-4
Cat. No.: VC20822167
Molecular Formula: C28H29Na3O11S3
Molecular Weight: 706.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115787-85-4 |
|---|---|
| Molecular Formula | C28H29Na3O11S3 |
| Molecular Weight | 706.7 g/mol |
| IUPAC Name | trisodium;8-dodecanoyloxypyrene-1,3,6-trisulfonate |
| Standard InChI | InChI=1S/C28H32O11S3.3Na/c1-2-3-4-5-6-7-8-9-10-11-26(29)39-22-16-23(40(30,31)32)19-14-15-21-25(42(36,37)38)17-24(41(33,34)35)20-13-12-18(22)27(19)28(20)21;;;/h12-17H,2-11H2,1H3,(H,30,31,32)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3 |
| Standard InChI Key | NVXUITXLZMPDSZ-UHFFFAOYSA-K |
| SMILES | CCCCCCCCCCCC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
| Canonical SMILES | CCCCCCCCCCCC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Introduction
Chemical Identity and Structure
Basic Identification
8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt is a synthetic fluorescent compound with the CAS registry number 115787-85-4. The compound has a molecular formula of C28H29Na3O11S3 and a molecular weight of approximately 706.7 g/mol. It is also known by its synonym trisodium 8-dodecanoyloxypyrene-1,3,6-trisulfonate .
Molecular Structure
The molecular structure of this compound features a pyrene backbone (a polycyclic aromatic hydrocarbon) with three sulfonic acid groups at positions 1, 3, and 6, and a dodecanoyl group attached at position 8 through an ester linkage. This specific arrangement of functional groups creates a molecule with amphiphilic properties, as the sulfonic acid groups provide hydrophilicity while the dodecanoyl chain contributes hydrophobic character. The trisodium salt formation neutralizes the sulfonic acid groups, further enhancing the compound's solubility in polar solvents.
Structural Properties
The structural properties of 8-dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt contribute significantly to its functionality. The pyrene core provides the fluorescent properties, while the sulfonic acid groups enhance water solubility and influence the compound's interaction with biological membranes. The dodecanoyl group creates a hydrophobic region that allows the molecule to insert into lipid bilayers and micelles, making it useful for membrane studies and as a lipid probe.
| Property | Value |
|---|---|
| CAS Number | 115787-85-4 |
| Molecular Formula | C28H29Na3O11S3 |
| Molecular Weight | 706.7 g/mol |
| MDL Number | MFCD00674520 |
| Structure Type | Pyrene derivative with sulfonic acid groups |
| Primary Functional Groups | Pyrene core, sulfonic acid groups, dodecanoyl ester |
Physical and Chemical Properties
Solubility Characteristics
8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt possesses enhanced solubility in polar solvents due to its unique chemical structure. The compound demonstrates good solubility in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol. The presence of three sulfonic acid groups in their sodium salt form significantly contributes to the compound's water solubility, while the dodecanoyl group provides solubility in less polar environments.
Spectroscopic Properties
The compound exhibits distinctive fluorescence properties that make it valuable as a probe in various applications. The pyrene backbone is responsible for the fluorescent behavior, with specific excitation and emission wavelengths that can be modulated by environmental factors such as pH, solvent polarity, and the presence of certain analytes. The fluorescence intensity changes in response to these environmental parameters, making it an excellent candidate for sensor applications.
Chemical Reactivity
8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt participates in various chemical reactions that are fundamental to its applications in research. The ester bond connecting the dodecanoyl group to the pyrene backbone can undergo hydrolysis under specific conditions, which forms the basis for its use in enzyme activity assays, particularly those involving lipases. Additionally, the compound can interact with proteins and other biomolecules through electrostatic interactions with its sulfonic acid groups.
Synthesis Methods
General Synthetic Route
The synthesis of 8-dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt typically involves the esterification of pyrene-1,3,6-trisulfonic acid with dodecanoic acid under acidic conditions. This process requires careful control of reaction parameters to achieve high yield and purity. The synthesis generally begins with pyrene as the starting material, which undergoes sulfonation to introduce the three sulfonic acid groups at positions 1, 3, and 6.
Reaction Conditions
The esterification reaction typically employs catalysts such as sulfuric acid to facilitate the formation of the ester bond between the hydroxyl group at position 8 of the pyrene backbone and the carboxyl group of dodecanoic acid. The reaction conditions, including temperature, reaction time, and solvent choice, are carefully controlled to optimize yield and purity. Following the esterification, the compound is converted to its trisodium salt form to enhance stability and solubility.
Industrial Production
Industrial production of 8-dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt follows similar synthetic routes but on a larger scale. The process involves careful control over reaction conditions to ensure high yield and purity while minimizing the formation of unwanted byproducts. Quality control measures are implemented to verify the structural integrity and purity of the final product, which is essential for its applications in scientific research.
Mechanism of Action
Fluorescence Mechanism
The mechanism of action of 8-dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt primarily involves its ability to undergo proton transfer upon excitation. When the molecule absorbs light of a specific wavelength, it reaches an excited state that can facilitate proton transfer processes, resulting in changes to its fluorescence emission. This mechanism is particularly useful for monitoring pH changes in biological systems, as the fluorescence characteristics of the compound vary in response to the proton concentration in the surrounding environment.
Interaction with Biomolecules
The compound can interact with various biomolecules through both covalent and non-covalent interactions. The sulfonic acid groups can form electrostatic interactions with positively charged regions of proteins and other biomolecules, while the hydrophobic pyrene backbone and dodecanoyl chain can interact with non-polar regions of proteins and lipid membranes. These interaction capabilities make the compound valuable for studying protein conformations, membrane dynamics, and enzyme activities.
pH-Dependent Behavior
One of the most significant aspects of the compound's mechanism is its pH-dependent behavior. The protonation state of the sulfonic acid groups can influence the compound's fluorescence properties, making it an excellent pH sensor in biological and environmental applications. Unlike some related compounds such as 8-aminopyrene-1,3,6-trisulfonic acid trisodium salt, which maintains nearly constant fluorescence intensity over a pH range from 4 to 10 , 8-dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt shows more pronounced pH-dependent fluorescence changes.
Applications in Research
Biochemical Assays
8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt serves as an excellent fluorescent marker for various biological molecules and processes, particularly in enzyme activity measurements. In lipase activity assays, the compound is utilized as a substrate, and the increase in fluorescence intensity directly correlates with enzymatic hydrolysis efficiency. This application allows researchers to quantitatively assess enzyme kinetics and inhibitor effectiveness in a precise and reproducible manner.
Environmental Monitoring
The sensitivity of 8-dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt to pH changes makes it valuable for real-time monitoring of aquatic environments. By detecting fluorescence signals that vary with water quality parameters, researchers can track environmental changes over time and across different geographical locations. This application is particularly relevant for monitoring pollution levels, acid rain effects, and other environmental concerns that involve pH fluctuations.
Cellular Imaging
The compound's fluorescent properties make it suitable for cellular imaging applications, where it can serve as a probe for specific cellular compartments or processes. Its ability to respond to changes in the cellular environment, such as pH fluctuations or enzyme activities, allows researchers to visualize dynamic cellular processes in real-time. This application contributes to our understanding of cellular physiology and pathology at the molecular level.
| Application Area | Specific Uses | Key Advantages |
|---|---|---|
| Biochemical Assays | Enzyme activity measurements, protein-ligand interactions | High sensitivity, quantitative results |
| Environmental Monitoring | Water quality assessment, pH monitoring | Real-time detection, pH sensitivity |
| Cellular Imaging | Membrane studies, organelle visualization | Good cellular penetration, fluorescence response |
| Analytical Chemistry | Fluorescent labeling, sensor development | Versatile functionality, stability |
Future Research Directions
Sensor Development
The unique fluorescence properties of 8-dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt offer significant potential for the development of advanced chemical sensors. Future research could focus on optimizing the compound's structure to enhance sensitivity, selectivity, and response range for specific analytes. Integration of the compound into sensor platforms such as optical fibers, microfluidic devices, or portable analytical systems could expand its practical applications in environmental monitoring, medical diagnostics, and industrial quality control.
Structural Modifications
Future research may also focus on structural modifications of 8-dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt to enhance specific properties or introduce new functionalities. By altering the length of the acyl chain, introducing additional functional groups, or modifying the pyrene backbone, researchers could develop derivatives with improved solubility, altered spectral properties, or enhanced interaction with specific biological targets. Such structural optimization could expand the compound's utility across various scientific disciplines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume